Methyl 7-aminoquinoline-2-carboxylate

Catalog No.
S9004535
CAS No.
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
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Methyl 7-aminoquinoline-2-carboxylate

Product Name

Methyl 7-aminoquinoline-2-carboxylate

IUPAC Name

methyl 7-aminoquinoline-2-carboxylate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,12H2,1H3

InChI Key

YSMMDYZIGUFFRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC(=C2)N)C=C1

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

Methyl 7-aminoquinoline-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its structural composition with precision. The compound possesses the molecular formula C₁₁H₁₀N₂O₂ and exhibits a molecular weight of 202.21 g/mol, as confirmed by computational analysis using PubChem methodologies. The systematic identification parameters include the Chemical Abstracts Service registry number 766485-24-9, which serves as a unique identifier in chemical databases worldwide.

The compound's International Chemical Identifier string is represented as InChI=1S/C11H10N2O2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,12H2,1H3, providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key YSMMDYZIGUFFRX-UHFFFAOYSA-N offers a hashed version for rapid database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation COC(=O)C1=NC2=C(C=CC(=C2)N)C=C1 provides a linear representation of the molecular structure that facilitates computational analysis and database storage.

The compound demonstrates specific physicochemical properties that are relevant for its identification and characterization. The exact mass has been computed as 202.074227566 Da, providing high-precision mass spectrometric identification capabilities. Additional molecular descriptors include an XLogP3-AA value of 1.9, indicating moderate lipophilicity characteristics. The molecule contains one hydrogen bond donor count and four hydrogen bond acceptor count, contributing to its potential for intermolecular interactions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of methyl 7-aminoquinoline-2-carboxylate exhibits characteristic features of the quinoline ring system with specific modifications introduced by the amino and ester substituents. The compound adopts a planar conformation for the quinoline core, with the methyl ester group positioned to minimize steric interactions while maintaining conjugation with the aromatic system. The amino group at position 7 introduces electron-donating characteristics that influence the overall electronic distribution within the molecule.

Research on related aminoquinoline-2-carboxylate systems has revealed important insights into folding angles and conformational preferences. Specifically, 7-aminoquinoline-2-carboxylate monomers demonstrate a folding angle of less than 120°, which is characteristic of a "meta-like" substitution pattern. This geometric arrangement influences the compound's ability to participate in specific molecular recognition events and contributes to its potential biological activity profiles.

The crystal packing arrangements of aminoquinoline carboxylate derivatives typically involve extensive hydrogen bonding networks. Studies on related compounds have shown that molecules containing the aminoquinoline fragment often exhibit intramolecular N–H⋯O hydrogen bonds, forming seven-membered rings due to the amine and carbonyl groups being positioned on the same side of the aromatic system. These structural features contribute to the overall stability and molecular recognition properties of the compound.

The three-dimensional conformational analysis indicates that the compound exhibits rotatable bond characteristics, with two rotatable bonds identified in the molecular structure. This conformational flexibility allows the molecule to adopt various spatial arrangements, which may be important for its biological activity and chemical reactivity patterns.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of methyl 7-aminoquinoline-2-carboxylate provides detailed insights into its electronic structure and molecular connectivity. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with characteristic chemical shifts observed for the various proton and carbon environments within the molecule.

In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits distinctive chemical shifts that reflect the electronic environment of each proton. The methyl ester group typically appears around 3.9 ppm as a singlet, representing the three equivalent protons of the methoxy group. The quinoline aromatic protons display characteristic patterns in the aromatic region between 7.0-8.5 ppm, with specific coupling patterns that confirm the substitution pattern. The amino group protons appear as a broad signal, typically around 5-6 ppm, with broadening due to rapid exchange processes.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing around 165 ppm, characteristic of aromatic ester functionalities. The aromatic carbons of the quinoline ring system exhibit chemical shifts in the range of 110-150 ppm, with specific values dependent on the electronic effects of the amino and ester substituents. The methoxy carbon typically appears around 52-53 ppm, confirming the presence of the methyl ester functionality.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The carbonyl stretching frequency of the ester group typically appears around 1710-1720 cm⁻¹, while the amino group exhibits N-H stretching vibrations in the range of 3300-3500 cm⁻¹. The aromatic C=C and C=N stretching frequencies appear in the fingerprint region, providing additional structural confirmation.

Ultraviolet-visible spectroscopy of methyl 7-aminoquinoline-2-carboxylate reveals electronic transitions characteristic of the extended conjugated system. The compound typically exhibits absorption maxima in the ultraviolet region, with specific wavelengths dependent on the electronic effects of the substituents. These spectroscopic properties are important for analytical detection and quantification purposes.

Comparative Analysis of Isomeric Forms

The positional isomerism observed in aminoquinoline-2-carboxylate derivatives significantly influences their structural, chemical, and biological properties. A comprehensive comparison reveals distinct differences between methyl 7-aminoquinoline-2-carboxylate and its structural analogs, including methyl 5-aminoquinoline-2-carboxylate, methyl 6-aminoquinoline-2-carboxylate, and other positional isomers.

Table 1: Comparative Molecular Properties of Aminoquinoline-2-Carboxylate Isomers

CompoundCAS NumberMolecular WeightInChI KeyReference
Methyl 7-aminoquinoline-2-carboxylate766485-24-9202.21 g/molYSMMDYZIGUFFRX-UHFFFAOYSA-N
Methyl 7-aminoquinoline-5-carboxylate-202.21 g/molXRNWAXMOONVGGK-UHFFFAOYSA-N
Methyl 7-aminoquinoline-6-carboxylate927430-34-0202.21 g/molZZELTEVJKMKMBN-UHFFFAOYSA-N
Methyl 6-aminoquinoline-2-carboxylate-202.21 g/mol-
Methyl 7-aminoquinoline-3-carboxylate948302-98-5202.21 g/mol-

The comparative analysis reveals that while all isomers share the same molecular formula and molecular weight, their distinct substitution patterns result in different physicochemical properties. The 7-aminoquinoline-2-carboxylate isomer exhibits unique electronic characteristics due to the meta-relationship between the amino and carboxylate functionalities. This positioning influences the compound's folding angle and conformational preferences compared to other isomeric forms.

Research on aminoquinoline derivatives has demonstrated that compounds with meta-relationships between the aminoquinoline core and functional groups can exhibit enhanced selectivity profiles in biological systems. Specifically, studies have shown that meta-substituted aminoquinolines can achieve up to 900-fold selectivity for specific enzyme targets, highlighting the importance of positional isomerism in drug design applications.

The structural differences between isomers also manifest in their spectroscopic properties. Nuclear magnetic resonance chemical shifts vary significantly depending on the substitution pattern, with the electronic environment of specific nuclei being influenced by the relative positions of electron-donating and electron-withdrawing groups. These differences serve as diagnostic tools for isomer identification and purity assessment.

Furthermore, the biological activity profiles of aminoquinoline isomers demonstrate substantial variation based on substitution patterns. The specific positioning of the amino group influences the compound's ability to interact with biological targets, including enzymes and receptors involved in various physiological processes. This structure-activity relationship underscores the importance of precise structural characterization in pharmaceutical development.

Traditional Alkylation/Carboxylation Approaches

Traditional synthesis routes for methyl 7-aminoquinoline-2-carboxylate often rely on cyclocondensation reactions between aminophenol derivatives and activated carboxylate precursors. For example, Liang and Li demonstrated that m-aminophenol reacts with dimethyl acetylenedicarboxylate at room temperature to form 7-hydroxy-4-quinolone-2-carboxylate derivatives via simultaneous addition and cyclization [1]. While yields were modest (20–35%), this method bypassed the need for harsh thermal conditions due to the para-positioned amino group’s activating effect [1].

The Doebner-von Miller reaction provides another classical route, wherein aniline derivatives condense with α,β-unsaturated carbonyl compounds in acidic media. For instance, substituting aniline with 6-(trifluoromethoxy)aniline in the presence of benzaldehyde and pyruvic acid under BF₃·THF catalysis yields quinoline-4-carboxylic acids, which can be further functionalized to target structures [7]. However, electron-deficient anilines often necessitate optimized acid catalysts (e.g., H₂NSO₃H) to suppress byproduct formation [7].

Key Reaction Parameters for Traditional Methods:

ParameterTypical ConditionsImpact on Yield
Temperature25–80°CHigher temps increase cyclization but risk decomposition
CatalystHCl, BF₃·THF, H₂NSO₃HAcid strength dictates reaction rate and selectivity
SolventEthanol, diphenyl ether, MeCNPolar aprotic solvents enhance intermediate stability

Modern Transition Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized quinoline synthesis by enabling regioselective functionalization and milder reaction conditions. Palladium and copper complexes are particularly effective for constructing the quinoline core. Shiri and Daryasarei reported that 2-chloroquinoline-3-carboxaldehydes undergo Pd-catalyzed intramolecular cyclization to yield 2,3-disubstituted quinolines, which can be further carboxylated using CO atmospheres [5]. For methyl 7-aminoquinoline-2-carboxylate, Sonogashira coupling between 2-iodoaniline derivatives and terminal alkynes, followed by cyclization in the presence of CuI, provides a modular pathway [5].

Recent advances include ruthenium-catalyzed transfer hydrogenation, which reduces nitro intermediates to amines without requiring high-pressure H₂. For example, nitro groups at the 7-position of quinoline-2-carboxylates are selectively reduced using RuCl₃ and formic acid, achieving >90% conversion [5].

Solvent Effects and Reaction Optimization

Solvent polarity and proticity critically influence reaction kinetics and product distribution. In BF₃·THF-catalyzed Doebner-type reactions, acetonitrile (MeCN) outperforms ethanol, toluene, and DMSO due to its ability to stabilize charged intermediates while solubilizing organic reactants [7]. By contrast, diphenyl ether is preferred for high-temperature cyclizations (180–200°C) to prevent substrate degradation [1].

Solvent Comparison for Quinoline Cyclization:

SolventDielectric ConstantBoiling Point (°C)Yield (%)
MeCN37.58262
Ethanol24.37838
Toluene2.411115
DMSO46.718929

Temperature gradients also play a role: reactions in MeCN at 60°C achieve 70% faster completion than at 25°C, though exceeding 80°C promotes decarboxylation [7].

Purification Strategies for High-Purity Yields

Crude reaction mixtures often contain regioisomeric byproducts (e.g., 4-quinolone vs. 2-quinolone derivatives), necessitating multi-step purification. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates methyl 7-aminoquinoline-2-carboxylate from unreacted starting materials [1]. For large-scale production, recrystallization from ethanol/water (4:1) at −20°C yields crystals with >99% purity (HPLC) [6].

Advanced techniques like preparative HPLC using C18 columns and 0.1% trifluoroacetic acid/acetonitrile mobile phases resolve structurally similar impurities, albeit at higher operational costs [3].

The thermodynamic parameters for methyl 7-aminoquinoline-2-carboxylate have not been directly determined experimentally. However, comprehensive thermodynamic data for the parent quinoline compound provides valuable reference values for estimation. Quinoline exhibits a standard enthalpy of formation (ΔHf°) of 141.22 ± 0.92 kilojoules per mole and a standard enthalpy of combustion (ΔcH°) of -4683.2 ± 0.8 kilojoules per mole in the liquid state at 298.15 Kelvin [1]. The standard entropy (S°) of liquid quinoline is established at 219.72 joules per mole per Kelvin [1].

For substituted quinolines, thermodynamic stability studies have demonstrated that 2-position substituted compounds exhibit varying thermal behavior. Phase transition thermodynamic investigations of 2-methylquinoline, 2-chloroquinoline, and 2-phenylquinoline revealed distinct evaporation enthalpies and Gibbs free energies [2] [3]. The vaporization enthalpy values determined through solution calorimetry-additivity scheme approach indicate that substituent effects significantly influence the thermodynamic stability of quinoline derivatives [2].

The incorporation of both amino and ester functionalities in methyl 7-aminoquinoline-2-carboxylate is expected to modify the thermodynamic parameters compared to the parent quinoline structure. Group contribution methods suggest that the methyl ester group contributes approximately +350 kilojoules per mole to the standard enthalpy of formation, while the amino group typically contributes around +40 kilojoules per mole [4]. Based on these contributions and the quinoline base value, the estimated standard enthalpy of formation for methyl 7-aminoquinoline-2-carboxylate would be approximately +530 to +580 kilojoules per mole.

ParameterQuinolineEstimated for Methyl 7-aminoquinoline-2-carboxylate
ΔHf° (kJ/mol)141.22 ± 0.92530-580 (estimated)
ΔcH° (kJ/mol)-4683.2 ± 0.8-5800 to -6000 (estimated)
S° (J/mol·K)219.72280-320 (estimated)

Solubility Behavior in Polar/Nonpolar Media

Methyl 7-aminoquinoline-2-carboxylate demonstrates characteristic solubility patterns typical of aminoquinoline esters. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 1.71, indicating moderate lipophilicity with a preference for organic phases over aqueous media [5]. This value places the compound in an intermediate range between hydrophilic and lipophilic character, suggesting reasonable solubility in both polar and nonpolar solvents under appropriate conditions.

The structural analog methyl 7-aminoquinoline-3-carboxylate shows a slightly lower LogP value of 1.38, demonstrating the positional effect of the carboxylate group on partition behavior [6]. The presence of the amino group at the 7-position contributes to increased polarity through potential hydrogen bonding interactions, while the methyl ester functionality provides lipophilic character necessary for organic solvent solubility.

Quinoline derivatives generally exhibit limited water solubility, with the parent quinoline showing a water solubility of 6.11 grams per liter at 25°C [7]. Aminoquinoline compounds demonstrate variable water solubility depending on substitution patterns. The 6-aminoquinoline analog is reported as insoluble in water but soluble in methanol, chloroform, ethanol, and benzene [8], while 2-aminoquinoline shows water solubility [9].

The ester functionality in methyl 7-aminoquinoline-2-carboxylate significantly influences solubility characteristics. Similar quinoline esters typically require organic solvents such as dimethyl sulfoxide for complete dissolution [10]. The compound is expected to demonstrate good solubility in polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile, as well as moderate solubility in polar protic solvents such as methanol and ethanol.

Solvent TypeExpected SolubilityBasis
WaterLimited (< 1 g/L)LogP = 1.71, ester functionality
DMSOHigh (> 50 mg/mL)Typical for quinoline derivatives
MethanolModerate (10-50 mg/mL)Amino group hydrogen bonding
ChloroformHigh (> 50 mg/mL)Lipophilic ester group
TolueneModerate (5-20 mg/mL)Aromatic π-π interactions

Thermal Decomposition Pathways

Thermal decomposition analysis of methyl 7-aminoquinoline-2-carboxylate reveals multiple degradation pathways characteristic of aminoquinoline esters. Quinoline derivatives generally demonstrate thermal stability up to approximately 250°C under inert conditions, with decomposition onset temperatures varying based on substituent patterns [11]. The predicted boiling point of 376.1 ± 22.0°C suggests reasonable thermal stability under normal atmospheric conditions [5].

Primary thermal decomposition pathways for methyl 7-aminoquinoline-2-carboxylate include ester hydrolysis, decarboxylation, and quinoline ring degradation. The methyl ester group represents the most thermally labile functionality, with decomposition typically initiating through nucleophilic attack at the carbonyl carbon. Studies on similar ester-containing heterocyclic compounds show that decomposition begins around 250-300°C with initial mass loss corresponding to methanol elimination [11].

The amino group at the 7-position introduces additional thermal degradation complexity through potential cyclization reactions or elimination processes. Research on polynitrogenated heterocyclic esters demonstrates that amino-substituted compounds exhibit poor separation of individual decomposition steps, indicating simultaneous degradation of multiple functional groups [11]. The decomposition profile typically spans from the onset temperature to approximately 560°C with mass losses ranging from 63-68 percent.

Secondary decomposition processes involve quinoline ring fragmentation and the formation of higher molecular weight derivatives through condensation reactions. These processes require elevated temperatures above 560°C and result in residual masses of 25-28 percent, confirming the generation of thermally stable aromatic residues [11]. The flash point of 181.3 ± 22.3°C indicates potential fire hazard under standard laboratory conditions [5].

Temperature RangeDecomposition ProcessMass Loss (%)
180-250°CEster group hydrolysis15-20
250-400°CPrimary decomposition40-50
400-560°CSecondary fragmentation15-25
>560°CResidue formation25-30 remaining

pH-Dependent Stability in Aqueous Systems

The pH-dependent stability of methyl 7-aminoquinoline-2-carboxylate in aqueous systems is governed by the ionization behavior of both the quinoline nitrogen and the amino substituent. Quinoline exhibits a pKa value of 4.90 at 20°C [7], while aminoquinoline derivatives typically demonstrate pKa values in the range of 3-6 depending on substitution patterns [9]. The 2-aminoquinoline analog shows a pKa of 3.43, while 6-aminoquinoline exhibits a pKa of 5.63 [8] [9].

Under acidic conditions (pH < 3), methyl 7-aminoquinoline-2-carboxylate exists predominantly in protonated forms, enhancing water solubility through ionic character. The quinoline nitrogen protonation occurs preferentially due to its basicity, followed by amino group protonation at lower pH values. This protonation sequence affects both stability and solubility characteristics in aqueous media.

The methyl ester functionality demonstrates pH-dependent hydrolysis kinetics characteristic of carboxylic acid esters. Under basic conditions (pH > 8), alkaline hydrolysis proceeds through nucleophilic attack by hydroxide ions, converting the ester to the corresponding carboxylic acid. Studies on amino acid esters reveal that hydrolysis rates increase significantly with pH, with complete conversion occurring within hours under strongly basic conditions [12].

At physiological pH (7.4), the ester exhibits moderate stability with estimated half-life values of 12-24 hours based on analogous quinoline ester behavior [13]. This stability profile suggests potential prodrug applications where controlled hydrolysis releases the active carboxylic acid form. The hydrolytic process is catalyzed by the presence of nucleophilic amino groups, which can activate surrounding water molecules for ester cleavage.

Optimal stability occurs in the pH range of 4-6, where the compound exists in partially protonated forms that minimize both acid-catalyzed and base-catalyzed degradation pathways. Buffer systems containing phosphate or acetate at pH 5-6 provide suitable conditions for long-term storage and analytical applications.

pH RangePredominant SpeciesStabilityHalf-life (estimated)
< 2Fully protonatedModerate2-5 days
2-4Quinoline protonatedHigh1-2 weeks
4-6Partially protonatedOptimal2-4 weeks
6-8Neutral/deprotonatedModerate12-24 hours
> 8DeprotonatedLow2-6 hours

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.074227566 g/mol

Monoisotopic Mass

202.074227566 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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